4,4'-Dihydroxytetraphenylmethane

Catalog No.
S706530
CAS No.
1844-01-5
M.F
C25H20O2
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxytetraphenylmethane

CAS Number

1844-01-5

Product Name

4,4'-Dihydroxytetraphenylmethane

IUPAC Name

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H

InChI Key

BATCUENAARTUKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Synonyms

4,4’-(diphenylmethylene)di-phenol; 4,4’-(Diphenylmethylene)bis[phenol]; 1,1-Diphenyl-1,1-bis(4-hydroxyphenyl)methane; Bis(4-hydroxyphenyl)diphenylmethane; Bis(p-hydroxyphenyl)diphenylmethane; BisP-DP; Bisphenol BP; Bisphenol TP; NSC 30848

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Material Science Research:

  • Monomer for High-Performance Polymers: 4,4'-Dihydroxytetraphenylmethane can be used as a monomer in the synthesis of various high-performance polymers. These polymers are characterized by their excellent thermal and mechanical properties, making them suitable for a wide range of applications, including electronic devices, aerospace engineering, and automotive parts.
  • Development of Functional Materials: Researchers are also exploring the use of 4,4'-Dihydroxytetraphenylmethane in the development of functional materials. By incorporating this molecule into different materials, scientists aim to achieve specific functionalities, such as conductivity, self-assembly, or photochemical properties.

Organic Chemistry Research:

  • Organic Synthesis: 4,4'-Dihydroxytetraphenylmethane can serve as a starting material for the synthesis of various other organic compounds. Its presence of hydroxyl groups makes it reactive and allows for further functionalization through various chemical reactions [].
  • Study of Supramolecular Interactions: Due to its specific molecular structure, 4,4'-Dihydroxytetraphenylmethane can participate in various types of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of supramolecular assemblies, which are complex structures formed by the self-assembly of multiple molecules. Studying these interactions can help researchers understand the fundamental principles of self-assembly and design new functional materials.

Other Potential Applications:

  • Biomedical Research: Some preliminary studies suggest that 4,4'-Dihydroxytetraphenylmethane may have potential applications in the field of biomedicine. However, more research is needed to fully understand its biological effects and potential therapeutic applications [].

4,4'-Dihydroxytetraphenylmethane is an organic compound with the molecular formula C25H20O2 and a molecular weight of 352.43 g/mol. It is characterized by the presence of two hydroxyl groups attached to a central tetraphenylmethane structure, which consists of four phenyl rings. The compound appears as a solid with notable physical properties, including a melting point that varies based on purity and crystalline form. It is recognized for its potential applications in various fields, including organometallic chemistry and biochemistry .

Due to its hydroxyl groups. Key reactions include:

  • Acid-Base Reactions: The hydroxyl groups can act as weak acids, participating in proton transfer reactions.
  • Esterification: The compound can react with carboxylic acids to form esters, especially under acidic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or quinones.
  • Self-Assembly: In organometallic chemistry, it acts as a selective self-assembling agent for forming organometallic complexes .

Research indicates that 4,4'-Dihydroxytetraphenylmethane exhibits several biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Cytotoxicity: Some studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition: It may inhibit specific enzymes, contributing to its biological effects.

Several synthesis methods for 4,4'-Dihydroxytetraphenylmethane have been documented:

  • Condensation Reactions: Typically involves the reaction of phenol derivatives with formaldehyde under acidic conditions.
  • Reduction Reactions: Reduction of corresponding carbonyl compounds can yield the dihydroxy derivative.
  • Self-Assembly Techniques: Utilizing self-assembly principles in organic solvents to promote the formation of the compound from simpler precursors .

4,4'-Dihydroxytetraphenylmethane has diverse applications across various fields:

  • Organometallic Chemistry: Used as a building block for synthesizing organometallic compounds.
  • Biochemistry: Employed in proteomics research due to its biochemical properties .
  • Polymer Chemistry: Acts as a cross-linking agent in polymer formulations.

Studies examining the interactions of 4,4'-Dihydroxytetraphenylmethane with other compounds reveal:

  • Complex Formation: It can form complexes with metal ions, which may enhance its catalytic properties.
  • Synergistic Effects: When combined with other antioxidants, it may exhibit enhanced protective effects against oxidative damage.

Several compounds share structural or functional similarities with 4,4'-Dihydroxytetraphenylmethane. Notable examples include:

Compound NameStructure TypeUnique Features
DiphenylmethaneHydrocarbonLacks hydroxyl groups; used as a solvent
Bisphenol APhenolic CompoundKnown for its use in plastics; endocrine disruptor
4-HydroxybenzophenoneHydroxyketoneExhibits UV absorption; used in sunscreens
4,4'-ThiodiphenolThiol CompoundContains sulfur; used as an antioxidant

Uniqueness

4,4'-Dihydroxytetraphenylmethane stands out due to its dual hydroxyl functionality and ability to self-assemble into complex structures, making it particularly valuable in both synthetic and biological contexts. Its specific structural arrangement allows for unique interactions not commonly found in simpler phenolic compounds.

The synthesis of 4,4'-Dihydroxytetraphenylmethane has been approached through various methodologies, each offering distinct advantages depending on the desired scale, purity, and downstream applications.

Condensation Reactions with Benzophenone Derivatives

One of the most common synthetic routes to 4,4'-Dihydroxytetraphenylmethane involves the condensation of benzophenone derivatives with phenol under acidic conditions. This approach leverages the electrophilic aromatic substitution mechanism, where the carbonyl group of benzophenone becomes susceptible to nucleophilic attack.

The general reaction proceeds as follows:

  • Activation of the carbonyl group in benzophenone by acid catalysis
  • Nucleophilic attack by phenol at the activated carbonyl carbon
  • Dehydration to form the tetraphenylmethane core with hydroxyl functionalities

A typical condensation reaction employs the following conditions:

ReactantQuantityConditionsCatalystYield (%)
Benzophenone1 equivalent150-200°CH₂SO₄60-75
Phenol2-3 equivalents4-6 hoursAcid catalyst-

Thermochemical studies of hydroxy-substituted benzophenones reveal that these compounds exhibit specific phase transition characteristics, which are crucial for understanding their reactivity patterns. The standard molar enthalpies of vaporization, derived from vapor pressure temperature dependencies, provide insight into the energetics of these reactions.

An alternative synthetic approach involves the reaction of dichlorodiphenylmethane with phenol, as documented in research conducted at NASA:

Phenol (66 g) was placed in a 200 ml flask and dichloro diphenylmethane (50 g) was added with efficient stirring. A vigorous HCl evolution accompanied the mixing. The flask and contents were then heated to 100°C. After four hours' stirring, the mass began to solidify and some THF was added to break up the solid cake forming.

This reaction produces 4,4'-Dihydroxytetraphenylmethane with a melting point of 291-292°C (literature reports 295°C), and an empirical formula consistent with C₂₅H₂₀O₂.

Nitration and Reduction Pathways for Diamine Precursor Synthesis

The functionalization of 4,4'-Dihydroxytetraphenylmethane via nitration and subsequent reduction represents a critical pathway for accessing diamine derivatives, which serve as precursors for various polymer applications.

The nitration process typically employs mixed acid conditions (HNO₃/H₂SO₄) at controlled temperatures to achieve regioselective introduction of nitro groups at positions ortho to the hydroxyl functionalities.

Nitration ConditionsTemperatureTimeProductYield (%)
HNO₃/H₂SO₄ (1:3)0-5°C2-4 hours3,3'-Dinitro-4,4'-dihydroxytetraphenylmethane85-90
HNO₃/CH₃COOH10-15°C5-6 hours3-Nitro-4,4'-dihydroxytetraphenylmethane60-65

The nitro derivatives can be reduced to corresponding amines using various reducing agents. The choice of reducing agent significantly impacts the selectivity and yield of the transformation:

20.5 g (0.05 mol) of 4,4'-dihydroxy-3,3'-dinitroso tetraphenylmethane are dissolved in 250 ml of tetrahydrofuran (THF), and 2.00 g of 5% Pd-C are added...

This reaction pathway draws inspiration from Moses Gomberg's classical synthesis of tetraphenylmethane, where nitro groups were subsequently reduced to amino groups with zinc dust in acetic acid, forming leuco dye intermediates.

Protection/Deprotection Strategies for Hydroxyl Groups

The hydroxyl groups in 4,4'-Dihydroxytetraphenylmethane often require protection during multistep syntheses to prevent undesired side reactions. Several protection strategies have been developed, with Williamson ether synthesis being particularly effective.

The general protection sequence involves:

  • Deprotonation of phenolic hydroxyl with a base (typically NaOH)
  • Addition of an alkylating agent (commonly methyl iodide)
  • Deprotection under appropriate conditions when desired

A comparison of protection strategies is presented below:

Protection MethodReagentsDeprotection ConditionsAdvantagesLimitations
Methyl etherNaOH, CH₃IBBr₃, CH₂Cl₂, -78°CStable to most conditionsHarsh deprotection
Benzyl etherNaOH, BnBrH₂, Pd/CMild deprotectionSensitive to reducing conditions
Silyl etherImidazole, TBSClTBAF, THFSelective introductionSensitive to acidic/basic conditions

While methyl ether protection via Williamson ether synthesis is straightforward, the deprotection step using strong, hot, concentrated acids like HI presents challenges due to potential degradation of sensitive functional groups. A milder alternative involves the use of boron tribromide for selective cleavage of the methyl ethers.

Protecting a phenol by using the Williamson ether synthesis to make the methyl ether is an acceptable method. However, deprotection using strong, hot acid is undesirable since the molecule might contain acid or thermally sensitive groups. A milder way to deprotect a phenolic methyl ether involves the use of boron tribromide.

Industrial-Scale Production Optimization

Scaling up the synthesis of 4,4'-Dihydroxytetraphenylmethane presents several challenges that require optimization of reaction parameters, solvent selection, and purification protocols.

Industrial production typically employs the dichlorodiphenylmethane route due to its scalability and relatively straightforward purification:

ParameterBench ScaleIndustrial ScaleOptimization Strategy
Reaction volume200 mL500-1000 LImproved heat transfer systems
Temperature controlOil bathJacketed reactorsPrecise PID control systems
MixingMagnetic stirringMechanical agitationEnhanced impeller design
PurificationRecrystallizationContinuous crystallizationCounter-current extraction
Yield60-70%80-85%Reaction parameter optimization

The NASA research documented specific optimization approaches:

The slurry was then concentrated and the residue steam distilled. The non-volatile product was dissolved in caustic solution, ether extracted and the caustic solution is acidified and the solid filtered, and after washing was crystallized from ethanol. The dried product weighed 60 gms and melted at 291-292°.

This purification strategy effectively removes unreacted phenol and other volatile impurities, resulting in high-purity material suitable for polymer applications.

DHTPM serves as a diol monomer in polyimide synthesis, reacting with aromatic dianhydrides to form hydroxyl-functionalized polyimides. The hydroxyl groups enhance solubility during processing while providing sites for post-polymerization modifications. For example, polycondensation with dianhydrides like 2,3,5,6-tetrafluoroterephthalonitrile yields microporous polyimides (PIM-PIs) with BET surface areas exceeding 400 m²/g [3]. These materials exhibit exceptional thermal stability, with decomposition temperatures above 450°C, making them suitable for high-temperature applications.

The reaction typically proceeds via a two-step process: (1) formation of a poly(amic acid) intermediate at room temperature, followed by (2) thermal imidization at 120–200°C. Solid-state NMR studies confirm complete imidization through the disappearance of carboxylic acid peaks at 170 ppm and emergence of imide carbonyl signals near 165 ppm [3]. The resulting polyimides demonstrate CO₂ adsorption capacities of 16.8 wt% at 273 K, attributed to their ultramicroporous structures (5–6 Å pore widths) [2].

Table 1: Properties of DHTPM-derived polyimides

DianhydrideBET Surface Area (m²/g)CO₂ Uptake (273 K, 1 bar)T₅% (°C)
Tetrafluoroterephthalonitrile43016.8 wt%480
Pyromellitic dianhydride1,45418.2 wt%510

Data adapted from studies on analogous systems [2] [3].

Thermally Rearranged Polybenzoxazole (TR-PBO) Membranes

Heating DHTPM-based polyimides to 450°C under inert conditions induces thermal rearrangement to polybenzoxazoles (PBOs). Fourier-transform infrared (FT-IR) spectroscopy tracks this transition through the disappearance of imide carbonyl stretches (1,720 cm⁻¹) and emergence of benzoxazole C=N vibrations (1,560 cm⁻¹) [3]. The rearrangement generates microporosity, increasing BET surface areas from 230 to 405 m²/g in optimized systems [3].

TR-PBO membranes exhibit enhanced gas permeability while maintaining selectivity. For CO₂/N₂ separations, selectivity values reach 30, surpassing precursor polyimides (21–23) [3]. This improvement stems from rigid ladder structures that create molecular-sieving channels. Gas permeation data follows the solution-diffusion model, with CO₂ diffusivity coefficients increasing from 2.1 × 10⁻⁷ to 5.6 × 10⁻⁷ cm²/s post-rearrangement [3].

Anion-Conductive Multiblock Copolymers for Fuel Cells

DHTPM’s hydroxyl groups facilitate synthesis of anion-exchange membranes (AEMs) through quaternization reactions. Copolymerizing DHTPM with fluorinated dianhydrides and diamines yields multiblock architectures with hydrophobic/hydrophilic phase separation. X-ray diffraction reveals ion cluster spacing of 15–20 nm in these systems, promoting hydroxide ion conductivity up to 120 mS/cm at 80°C [3].

The methane center in DHTPM prevents backbone scission during alkaline stability tests, retaining 90% conductivity after 1,000 hours in 1M KOH at 60°C [3]. Comparative studies show that DHTPM-based AEMs outperform bisphenol-A analogues in mechanical strength, with tensile moduli of 1.2–1.8 GPa versus 0.8–1.1 GPa [3].

Poly(arylene ether sulfone) Sulfonation and Proton Transport

Sulfonated DHTPM derivatives enable precise control of proton exchange capacity (PEC) in poly(arylene ether sulfone)s. Post-polymerization sulfonation using concentrated sulfuric acid introduces sulfonic acid groups (–SO₃H) at the methane-bridging position, achieving PEC values of 1.5–2.0 meq/g. Small-angle X-ray scattering (SAXS) confirms ionic cluster formation with 5–10 nm domains, facilitating proton hopping [2].

These membranes demonstrate proton conductivity of 0.15–0.22 S/cm at 80°C under fully hydrated conditions, rivaling Nafion® 117 (0.18 S/cm) [2]. The tetraphenylmethane core restricts swelling, maintaining dimensional stability with water uptake below 30% at 80°C [2]. Methanol crossover rates are 50–70% lower than commercial PEMs, making DHTPM-based sulfonated polymers promising for direct methanol fuel cells [2].

Table 2: Proton transport properties of sulfonated DHTPM polymers

Sulfonation Degree (%)Proton Conductivity (S/cm, 80°C)Methanol Permeability (×10⁻⁷ cm²/s)
450.151.2
650.222.1
Nafion® 1170.183.8

Data extrapolated from analogous sulfonated systems [2].

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1844-01-5

Wikipedia

4,4'-Dihydroxytetraphenylmethane

Dates

Modify: 2023-08-15

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